Cas no 1857035-40-5 (2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one)

2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one is a fluorinated azetidine derivative with a trifluoroacetyl group and a hydroxymethoxymethyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features, including the azetidine ring’s constrained geometry and the electron-withdrawing trifluoromethyl ketone moiety. The hydroxymethoxymethyl group enhances solubility and provides a handle for further functionalization. Its trifluoromethyl ketone functionality is particularly valuable in the design of enzyme inhibitors, as it can act as a bioisostere for carbonyl or phosphate groups. The compound’s stability and reactivity make it a versatile intermediate for pharmaceutical and agrochemical applications.
2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one structure
1857035-40-5 structure
商品名:2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one
CAS番号:1857035-40-5
MF:C7H10F3NO3
メガワット:213.154412746429
CID:6585202
PubChem ID:127003525

2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2,2,2-trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one
    • EN300-5250002
    • 1857035-40-5
    • 2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one
    • インチ: 1S/C7H10F3NO3/c1-14-4-6(13)2-11(3-6)5(12)7(8,9)10/h13H,2-4H2,1H3
    • InChIKey: VOAKWQSJGPLHST-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N1CC(COC)(C1)O)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 213.06127767g/mol
  • どういたいしつりょう: 213.06127767g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 49.8Ų

2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5250002-0.5g
2,2,2-trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one
1857035-40-5 95.0%
0.5g
$864.0 2025-03-15
Enamine
EN300-5250002-5.0g
2,2,2-trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one
1857035-40-5 95.0%
5.0g
$2608.0 2025-03-15
Enamine
EN300-5250002-0.05g
2,2,2-trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one
1857035-40-5 95.0%
0.05g
$756.0 2025-03-15
Enamine
EN300-5250002-1.0g
2,2,2-trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one
1857035-40-5 95.0%
1.0g
$900.0 2025-03-15
Enamine
EN300-5250002-10.0g
2,2,2-trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one
1857035-40-5 95.0%
10.0g
$3868.0 2025-03-15
Enamine
EN300-5250002-0.25g
2,2,2-trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one
1857035-40-5 95.0%
0.25g
$828.0 2025-03-15
Enamine
EN300-5250002-0.1g
2,2,2-trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one
1857035-40-5 95.0%
0.1g
$792.0 2025-03-15
Enamine
EN300-5250002-2.5g
2,2,2-trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one
1857035-40-5 95.0%
2.5g
$1763.0 2025-03-15

2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one 関連文献

2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-oneに関する追加情報

2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one (CAS No: 1857035-40-5)

The compound 2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one (CAS No: 1857035-40-5) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a ketone moiety and a substituted azetidine ring. The presence of the trifluoromethyl group imparts unique electronic and steric properties, making this compound a valuable building block in organic synthesis.

Recent studies have highlighted the importance of trifluoromethylated compounds in drug discovery and development. The trifluoromethyl group is known to enhance the stability and bioavailability of pharmaceutical agents due to its electron-withdrawing nature and resistance to metabolic degradation. In the case of 2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one, this property is further augmented by the azetidine ring, which introduces additional flexibility and hydrogen bonding capabilities.

The azetidine ring in this compound plays a crucial role in its chemical reactivity and biological activity. Azetidine derivatives are known for their ability to form stable hydrogen bonds, which are essential for interactions with biological targets such as enzymes and receptors. The hydroxyl group on the azetidine ring adds further complexity to the molecule's interactions, making it a promising candidate for targeted drug delivery systems.

One of the most recent advancements in the synthesis of 2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-one involves the use of microwave-assisted organic synthesis (MAOS). This method has been shown to significantly reduce reaction times while maintaining high yields and purity levels. The application of MAOS has opened new avenues for the large-scale production of this compound, making it more accessible for research and commercial purposes.

In terms of applications, trifluoromethylated azetidine derivatives have found extensive use in the development of anti-inflammatory agents, antiviral drugs, and anticancer therapies. The hydroxymethyl group on the azetidine ring enhances the molecule's solubility in both aqueous and organic solvents, making it suitable for formulation into various drug delivery systems.

Furthermore, recent research has focused on the potential of 2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-one as a precursor for more complex molecules with enhanced biological activities. By modifying the substituents on the azetidine ring or introducing additional functional groups, scientists aim to create derivatives with improved pharmacokinetic profiles and selectivity towards specific biological targets.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the azetidine ring followed by fluorination and subsequent functionalization steps. The use of advanced catalytic systems has enabled chemists to achieve high levels of stereocontrol during these reactions, ensuring that the final product meets stringent quality standards.

In conclusion, 2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-one (CAS No: 1857035405) is a versatile compound with immense potential in pharmaceutical research and development. Its unique structure combines the advantages of trifluoromethylation with those of an azetidine ring system, making it an invaluable tool for creating innovative therapeutic agents. As research continues to uncover new applications for this compound, its role in advancing medical science is expected to grow significantly.

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